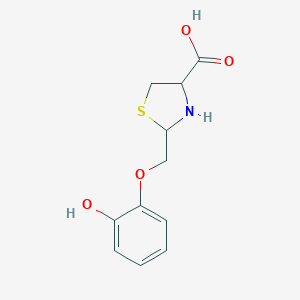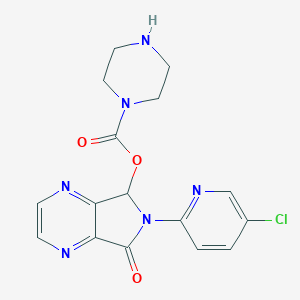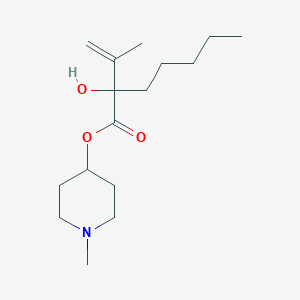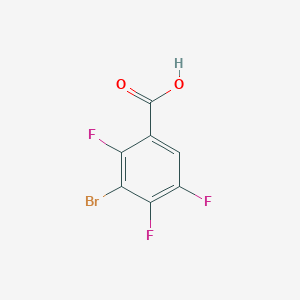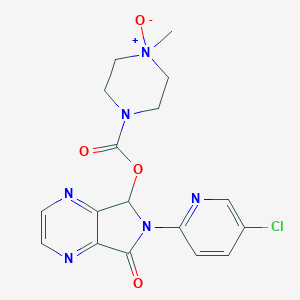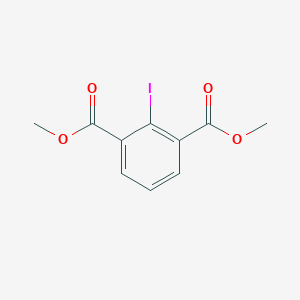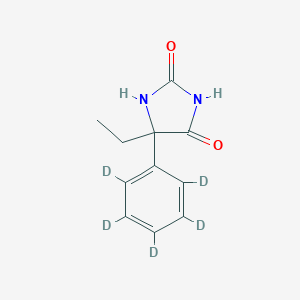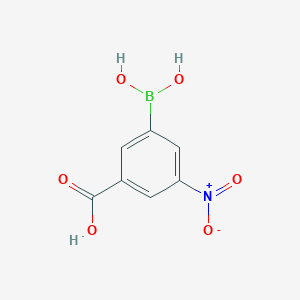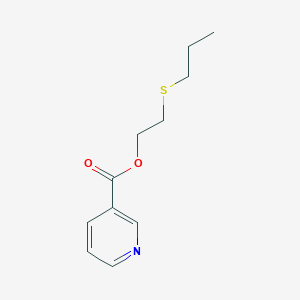
Nicotinic acid, 2-(propylthio)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(propylthio)ethyl ester, also known as S-propyl nicotinate, is a chemical compound that belongs to the class of esters. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate is not fully understood, but it is believed to involve the activation of certain cellular pathways that regulate oxidative stress and inflammation. It has been shown to increase the production of certain enzymes, such as superoxide dismutase and catalase, that protect cells from oxidative damage. It also inhibits the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, that contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow and oxygen delivery to tissues, which can improve exercise performance and alleviate symptoms of certain diseases, such as peripheral artery disease. It has also been shown to lower blood pressure and improve lipid metabolism, which can reduce the risk of cardiovascular diseases. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. It can be easily synthesized and purified, making it readily available for use in various experiments. However, its effects on different cell types and tissues may vary, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate. One area of research is the development of novel drug formulations that incorporate Nicotinic acid, 2-(propylthio)ethyl ester nicotinate, to enhance its therapeutic potential and improve its bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative damage. Additionally, further studies are needed to elucidate its mechanism of action and its effects on different cell types and tissues, to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate can be achieved through different methods, including esterification and thioetherification. One common method involves the reaction of nicotinic acid with propanethiol in the presence of a catalyst, such as sulfuric acid, to form the desired ester. The purity of the compound can be enhanced through various purification techniques, such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer. In agriculture, it has been used as a plant growth regulator and a pesticide, due to its ability to enhance plant growth and inhibit the growth of certain pests. In the food industry, it has been used as a flavoring agent and a preservative.
Propiedades
Número CAS |
101952-73-2 |
|---|---|
Nombre del producto |
Nicotinic acid, 2-(propylthio)ethyl ester |
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
Clave InChI |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCSCCOC(=O)C1=CN=CC=C1 |
Otros números CAS |
101952-73-2 |
Sinónimos |
2-propylsulfanylethyl pyridine-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



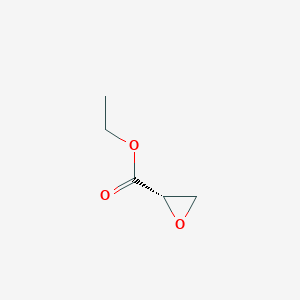
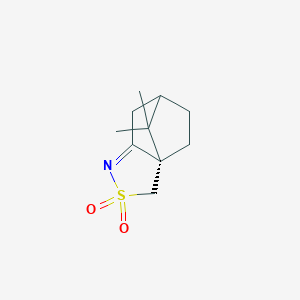


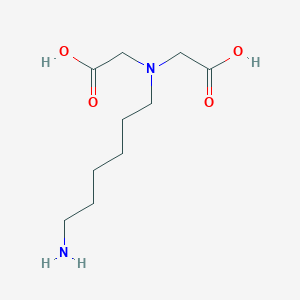
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
